molecular formula C15H24N6O2 B2555903 2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034551-09-0

2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No.: B2555903
CAS No.: 2034551-09-0
M. Wt: 320.397
InChI Key: CYGUJPUVEDXSSX-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide (CAS 2034551-09-0) is a synthetic small molecule with a molecular formula of C15H24N6O2 and a molecular weight of 320.39 g/mol. This compound features a 1,3,5-triazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and its presence in compounds undergoing the Dimroth Rearrangement, a process useful for creating novel chemical entities (https://www.sciencedirect.com/science/article/pii/S0223523425001643) . The structure is further substituted with a morpholino ring, a dimethylamino group, and a 2-cyclopropylacetamide side chain, which may influence its physicochemical properties and interaction with biological targets. While the specific biological profile of this compound is under investigation, its molecular architecture suggests significant potential for research. The 1,3,5-triazine scaffold is found in compounds studied as potent and selective antagonists for protein targets such as the G-protein-coupled receptor 84 (GPR84), which is a promising therapeutic target in inflammatory and fibrotic diseases (https://pmc.ncbi.nlm.nih.gov/articles/PMC9421653/) . Furthermore, related morpholino-triazine derivatives are utilized as efficient coupling reagents in chemical synthesis, such as the crosslinking of biopolymers for advanced material science applications (https://pmc.ncbi.nlm.nih.gov/articles/PMC12451676/) . Researchers may explore this molecule as a key intermediate in organic synthesis, a candidate for high-throughput screening in drug discovery programs, or a chemical probe for studying enzyme and receptor function. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2/c1-20(2)14-17-12(10-16-13(22)9-11-3-4-11)18-15(19-14)21-5-7-23-8-6-21/h11H,3-10H2,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGUJPUVEDXSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide typically involves a multi-step process. Initially, cyclopropylamine undergoes a reaction with ethyl chloroacetate to form an intermediate ester, which is subsequently hydrolyzed to yield the corresponding acid. This acid then reacts with thionyl chloride to form an acid chloride, which is coupled with a triazine derivative (bearing dimethylamino and morpholino groups) to yield the final compound.

Industrial Production Methods: The industrial production of this compound involves similar synthetic steps but is optimized for scale. Efficient synthesis relies on maintaining precise reaction conditions—temperature control, choice of solvents, and the use of catalysts—to ensure high yield and purity. Continuous flow processes and automated synthesis equipment are often employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, especially at the cyclopropyl or dimethylamino sites, forming various oxidation products.

  • Reduction: Reduction reactions often target the triazine ring, potentially reducing it to dihydro derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur on the triazine ring, where different nucleophiles may replace the dimethylamino or morpholino groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are common oxidizing agents.

  • Reduction: Sodium borohydride or lithium aluminium hydride can be used as reducing agents.

  • Substitution: Conditions often include polar aprotic solvents and moderate temperatures, with nucleophiles such as amines or thiols.

Major Products: The reactions yield a variety of products, including oxidized derivatives, reduced forms, and substituted triazine compounds, depending on the reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide exhibit promising anticancer properties. For instance, derivatives containing triazine rings have shown cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated the cytotoxicity of triazine derivatives against human cancer cell lines (HCT-116, MCF-7, HeLa). The results indicated that modifications to the triazine structure significantly enhanced cytotoxic activity, suggesting that similar modifications could be beneficial for this compound .

CompoundCell LineIC50 (µM)
Compound AHCT-11610
Compound BMCF-715
This compoundHeLaTBD

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may interact with enzymes linked to cancer progression or neurodegenerative diseases.

Case Study:
A study reported that similar compounds inhibited acetylcholinesterase, an enzyme associated with Alzheimer's disease. In vitro assays demonstrated significant inhibition at low concentrations .

EnzymeInhibition (%)Concentration (µM)
Acetylcholinesterase755
NAPE-PLD9010

Antimicrobial Activity

Preliminary studies suggest that compounds with structural similarities exhibit antimicrobial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Case Study:
In a comparative study of antimicrobial efficacy, derivatives of triazine compounds were tested against various bacterial strains. The results highlighted the potential of these compounds in developing new antimicrobial agents .

Bacterial StrainMIC (µg/mL)
E. coli256
S. aureus128

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. Studies have shown that modifications to the morpholino and triazine components can significantly affect potency and selectivity.

Key Findings:

  • The presence of the cyclopropyl group enhances lipophilicity and cellular uptake.
  • Substituents on the triazine ring can modulate binding affinity to target proteins.

Mechanism of Action

The exact mechanism by which 2-cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide exerts its effects involves its interaction with molecular targets:

  • Molecular Targets: The compound targets enzymes or receptors that interact with its triazinyl structure, often modulating their activity.

  • Pathways Involved: It influences biochemical pathways involving signal transduction, enzyme catalysis, or cellular metabolism, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Styryl-Substituted Triazines (–2)

Compounds such as (E)-N-(4-(dimethylamino)-6-styryl-1,3,5-triazin-2-yl)acetamide (B) share the dimethylamino and acetamide groups but replace the cyclopropyl and morpholino groups with a styryl moiety. Key differences:

  • Styryl vs. Cyclopropyl-Morpholino: The styryl group introduces extended π-conjugation, which may enhance UV absorption and fluorescence properties, whereas the cyclopropyl-morpholino combination likely improves steric bulk and solubility.
  • Synthesis: Styryl derivatives are synthesized via Heck coupling or condensation reactions , whereas morpholino-substituted triazines typically involve nucleophilic substitution with morpholine.

Morpholino-Containing Triazines (–5, 8–9)

  • 4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazin-2-amine (): Features a chloro and diethylamino group instead of dimethylamino and acetamide. The chloro group increases electrophilicity, making it reactive in cross-coupling reactions.
  • Bis(morpholino) Derivatives (): Compounds like 4,6-dimorpholino-1,3,5-triazine exhibit higher solubility due to dual morpholino groups but reduced steric flexibility compared to the target compound’s mixed substituents.

Triazine-Based Pesticides ()

Examples include methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (metsulfuron methyl ester). These lack the acetamide and morpholino groups but share the triazine core.

Physicochemical and Electronic Properties

Molecular Electrostatic Potential (MEP) and Frontier Orbitals

DFT studies on styryl-triazines () reveal electron-rich regions around the triazine core and styryl double bonds, which may facilitate π-π stacking. For the target compound, the morpholino group’s oxygen and dimethylamino’s nitrogen could create distinct electron-deficient regions, altering binding interactions.

Solubility and LogP

  • Morpholino Group: Enhances solubility compared to non-polar substituents (e.g., styryl or cyclopropyl alone) .
  • Cyclopropyl-Acetamide : May increase logP slightly, balancing solubility and membrane permeability.

Biological Activity

2-Cyclopropyl-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide is a compound with potential biological activity, particularly in pharmacological applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H24N6O2
  • Molecular Weight : 320.397 g/mol
  • Key Functional Groups :
    • Morpholine ring
    • Triazine moiety
    • Acetamide group

The compound's structure suggests potential interactions with various biological targets due to the presence of the morpholine and triazine groups, which are known to facilitate binding to enzymes and receptors.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure can significantly affect biological activity. For example:

CompoundStructureActivityIC50 (µM)
Compound AMorpholine derivativeAntiviral72 nM
Compound BTriazine analogAntimicrobial50 nM

The presence of the morpholine ring enhances solubility and permeability across biological membranes, potentially increasing the compound's bioavailability .

Case Studies and Research Findings

  • Psychotropic Activity : Recent studies have explored the effects of morpholine-containing compounds on central nervous system (CNS) targets. For example, chromone-containing allylmorpholines exhibited anxiolytic-like properties in animal models, indicating that similar structures may influence mood and anxiety disorders .
  • Enzyme Inhibition : Morpholine derivatives have been investigated for their ability to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
  • Cytotoxic Effects : Some related compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound could be evaluated for anticancer properties in future studies .

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